molecular formula C17H21N B8646909 N,1-Dimethyl-3,3-diphenylpropylamine CAS No. 29869-78-1

N,1-Dimethyl-3,3-diphenylpropylamine

Cat. No.: B8646909
CAS No.: 29869-78-1
M. Wt: 239.35 g/mol
InChI Key: BYWYKUFIAOQZIV-UHFFFAOYSA-N
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Description

N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8) is a tertiary amine characterized by a propylamine backbone substituted with a methyl group on the nitrogen atom and two phenyl groups at the third carbon position. Its molecular formula is C₁₆H₁₉N, with a molecular weight of 225.34 g/mol . The compound is synthesized via methods such as the reaction of methylethanolamine with diphenylacetonitrile, followed by nitrile hydrolysis and decarboxylation .

This compound serves as a critical intermediate in organic synthesis, particularly in catalytic amine alkylation reactions, which are pivotal for forming tertiary amines . It also facilitates studies on supramolecular chemistry, where its binding interactions with organic and inorganic receptors are analyzed to design novel molecular recognition systems . Derivatives of this compound, such as lercanidipine (a calcium channel blocker), underscore its pharmaceutical relevance .

Properties

CAS No.

29869-78-1

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-methyl-4,4-diphenylbutan-2-amine

InChI

InChI=1S/C17H21N/c1-14(18-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3

InChI Key

BYWYKUFIAOQZIV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between N-Methyl-3,3-diphenylpropylamine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Research Findings References
N-Methyl-3,3-diphenylpropylamine C₁₆H₁₉N 225.34 28075-29-8 N-methyl, 3,3-diphenyl Catalytic alkylation, molecular recognition systems
N,N,1-Trimethyl-3,3-diphenylpropylamine C₁₈H₂₃N 253.38 13957-55-6 N,N-dimethyl, 1-methyl Pharmaceutical intermediates
Diisopromine C₂₁H₂₉N 295.46 5966-41-6 N,N-diisopropyl Antispasmodic agent intermediate
Lercanidipine C₃₆H₄₁N₃O₆ 612.73 100427-26-7 Derived from N-methyl-3,3-diphenylpropylamine Calcium channel blocker for hypertension
N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine C₁₅H₂₅N 219.37 97021-64-2 N,N-diethyl, 2,6-dimethylphenyl Organic synthesis, receptor studies

Key Comparisons

N,N,1-Trimethyl-3,3-diphenylpropylamine

  • Structural Differences : Incorporates two methyl groups on the nitrogen and one on the first carbon of the propyl chain, increasing lipophilicity compared to N-Methyl-3,3-diphenylpropylamine.
  • Applications : Used in pharmaceutical intermediates, highlighting how additional methyl groups enhance metabolic stability .

Diisopromine

  • Structural Differences : Bulkier N,N-diisopropyl substituents introduce steric hindrance, reducing reactivity but improving selectivity in antispasmodic agent synthesis .
  • Physical Properties : Higher molecular weight (295.46 g/mol) due to isopropyl groups, contrasting with the oily liquid state of N-Methyl-3,3-diphenylpropylamine .

The diphenylpropylamine backbone contributes to its calcium channel-blocking activity .

N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine

  • Aromatic Substitution : The 2,6-dimethylphenyl group alters electronic effects compared to diphenyl groups, influencing binding affinity in receptor studies .

Research Findings and Industrial Relevance

  • Catalytic Alkylation : N-Methyl-3,3-diphenylpropylamine’s role in alkylation reactions highlights its utility in synthesizing complex amines, a process less efficient in bulkier analogs like Diisopromine .
  • Derivative Synthesis : Lercanidipine’s success underscores the importance of the diphenylpropylamine scaffold in drug design, where slight modifications yield targeted therapeutic effects .
  • Steric and Electronic Effects : The reduced reactivity of Diisopromine compared to N-Methyl-3,3-diphenylpropylamine illustrates how substituent size impacts reaction kinetics .

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